Asocainol
Overview
Description
Asocainol is a class 1a anti-arrhythmic compound . It has the IUPAC name (±)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz (d,f)azonine-1-ol .
Synthesis Analysis
The synthesis of Asocainol has been studied under various conditions . The enantiomers of Asocainol were compared at various membrane potentials and stimulus frequencies . In all these assays, (+)-Asocainol was more potent than the (-)-enantiomer .
Molecular Structure Analysis
Asocainol has the molecular formula C27H31NO3 . Its average mass is 417.540 Da and its monoisotopic mass is 417.230408 Da . The ChemSpider ID for Asocainol is 64302 .
Chemical Reactions Analysis
The enantiomers of Asocainol have been studied under various conditions . The potency of (+)-Asocainol was more markedly affected than that of (-)-Asocainol over a certain range of conditions .
Physical And Chemical Properties Analysis
Asocainol has a molecular weight of 417.5 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 597.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C .
Scientific Research Applications
Chemoprevention in Skin Cancer
Asocainol, derived from Saraca asoca (Family Caesalpiniaceae), is known for its wound-healing properties. Research has investigated its chemopreventive potential in skin cancer. A study conducted on mice models demonstrated that flavonoids from Saraca asoca flowers significantly reduced tumor incidence in 2-stage skin carcinogenesis. This suggests the potential of Asocainol in skin cancer chemoprevention (Cibin, Devi, & Abraham, 2012).
Antibiotic Synergy
Another study focused on the synergistic effect of (+)-pinitol from Saraca asoca with β-lactam antibiotics. It was found that (+)-pinitol from S. asoca bark significantly reduced the doses of β-lactam antibiotics required, highlighting its potential as a complementary treatment in antibiotic therapies (Ahmad et al., 2016).
Cardiovascular Applications
Research on the cardiovascular applications of Asocainol includes a study on the protective effects of flavonoids from Clinopodium chinense, related to Asocainol, against myocardial injury. This study suggests that Asocainol could have potential applications in treating cardiovascular diseases by activating protective pathways (Zhang et al., 2018).
Genetic and Chemical Profiling
There's also significant research on the genetic and chemical profiling of Saraca asoca to ensure the authenticity of the raw herbal trade. This is crucial in maintaining the efficacy and safety of Asocainol-based treatments (Urumarudappa et al., 2016).
Osteoarthritis and Arthralgia
Studies have been conducted on the effectiveness of avocado-soybean unsaponifiable extracts, related to Asocainol, in treating arthralgia and osteoarthritis. These studies provide insights into the potential use of Asocainol in managing joint diseases and improving quality of life (Catunda et al., 2016).
Antimutagenic and Genoprotective Effects
Asocainol's antimutagenic and genoprotective effects have also been explored. A study on Saraca asoca bark extract demonstrated its potential in protecting against mutagenic and genotoxic effects, emphasizing its role in preventive healthcare (Nag, Ghosh, & Mukherjee, 2015).
Safety And Hazards
properties
IUPAC Name |
4,16-dimethoxy-10-methyl-9-(2-phenylethyl)-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORHSKBXWWSQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868434 | |
Record name | 2,12-Dimethoxy-7-methyl-6-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-dibenzo[d,f]azonin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asocainol | |
CAS RN |
77400-65-8 | |
Record name | Asocainol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77400-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asocainol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077400658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,12-Dimethoxy-7-methyl-6-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-dibenzo[d,f]azonin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASOCAINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J40338OKKT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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